

An In-depth Technical Guide to the Photophysical Properties of Disperse Orange 44

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Compound of Interest

Compound Name: *Disperse Orange 44*

Cat. No.: *B1580883*

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Introduction

Disperse Orange 44 (DO-44), a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and acetate fibers.^[1] Beyond its traditional application, its classification as a fluorescent dye has garnered interest within various scientific research fields.^[2] Understanding the photophysical properties of such dyes is crucial for their application in areas like molecular probes, sensors, and imaging. This technical guide provides a comprehensive overview of the core photophysical characteristics of **Disperse Orange 44**, detailed experimental protocols for their measurement, and a summary of available data.

Chemical Structure and Identification

- Chemical Name: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile^[3]
- C.I. Name: **Disperse Orange 44**^[1]
- CAS Number: 12223-26-6 / 4058-30-4^[1]
- Molecular Formula: C₁₈H₁₅ClN₆O₂^[1]
- Molecular Weight: 382.80 g/mol ^[1]

Photophysical Properties

The interaction of **Disperse Orange 44** with light is characterized by its absorption and emission of photons. These processes are highly dependent on the dye's molecular structure and its surrounding environment, particularly the solvent.

Absorption and Emission Spectra

The UV-visible absorption spectrum of a dye reveals the wavelengths of light it absorbs to move to an excited electronic state. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

A recent study involving quantum chemical calculations has provided insights into the absorption properties of **Disperse Orange 44**. The research compared experimental UV-visible spectra with theoretical predictions to understand the relationship between the dye's structure and its color.^{[4][5]} While the full experimental dataset from this specific study is not publicly available, it confirms that the absorption spectrum of **Disperse Orange 44** in N,N-dimethylformamide (DMF) has been experimentally measured.^[6]

Table 1: Summary of Photophysical Data for **Disperse Orange 44**

Property	Value	Solvent	Reference
Absorption Maximum (λ_{max})	Data not available in searched literature	-	-
Molar Absorptivity (ϵ)	Data not available in searched literature	-	-
Emission Maximum (λ_{em})	Data not available in searched literature	-	-
Fluorescence Quantum Yield (Φ_f)	Data not available in searched literature	-	-
Stokes Shift ($\lambda_{\text{em}} -$ λ_{max})	Data not available in searched literature	-	-

Note: Specific quantitative data for the photophysical properties of **Disperse Orange 44** were not available in the searched literature. The table is provided as a template for when such data becomes available.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the molecule. For azo dyes, this effect can be significant.[7] While the solvatochromic behavior of **Disperse Orange 44** has been a subject of computational studies, specific experimental data detailing the shifts in its absorption and emission spectra in a range of solvents is not readily available in the reviewed literature.[4][5]

Experimental Protocols

The characterization of the photophysical properties of **Disperse Orange 44** involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption spectrum of the dye.

Methodology:

- Solution Preparation: Prepare a stock solution of **Disperse Orange 44** in a high-purity spectroscopic grade solvent (e.g., DMF, ethanol, or acetone). From the stock solution, prepare a series of dilutions of known concentrations.
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Record a baseline spectrum with the blank in both the sample and reference beams.
 - Measure the absorbance spectra of the diluted dye solutions over a relevant wavelength range (typically 200-800 nm).

- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Using the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, ϵ is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, a plot of absorbance versus concentration can be used to determine the molar absorptivity (ϵ) from the slope of the resulting line.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and the fluorescence quantum yield of the dye.

Methodology for Emission Spectrum:

- Solution Preparation: Prepare a dilute solution of **Disperse Orange 44** in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Excite the sample at a wavelength where it absorbs strongly (ideally at its λ_{max}).
 - Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
- Data Analysis:
 - Identify the wavelength of maximum emission (λ_{em}).

Methodology for Relative Fluorescence Quantum Yield (Φ_f) Measurement:[8][9][10]

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

- Standard Selection: Choose a well-characterized fluorescence standard that absorbs and emits in a similar spectral region to **Disperse Orange 44**.
- Solution Preparation: Prepare a series of dilutions for both the **Disperse Orange 44** sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the linear range (typically < 0.1).
- Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.
 - Integrate the area under the emission curve for each spectrum.
- Data Analysis:
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample ($\Phi_{f, \text{sample}}$) can be calculated using the following equation:

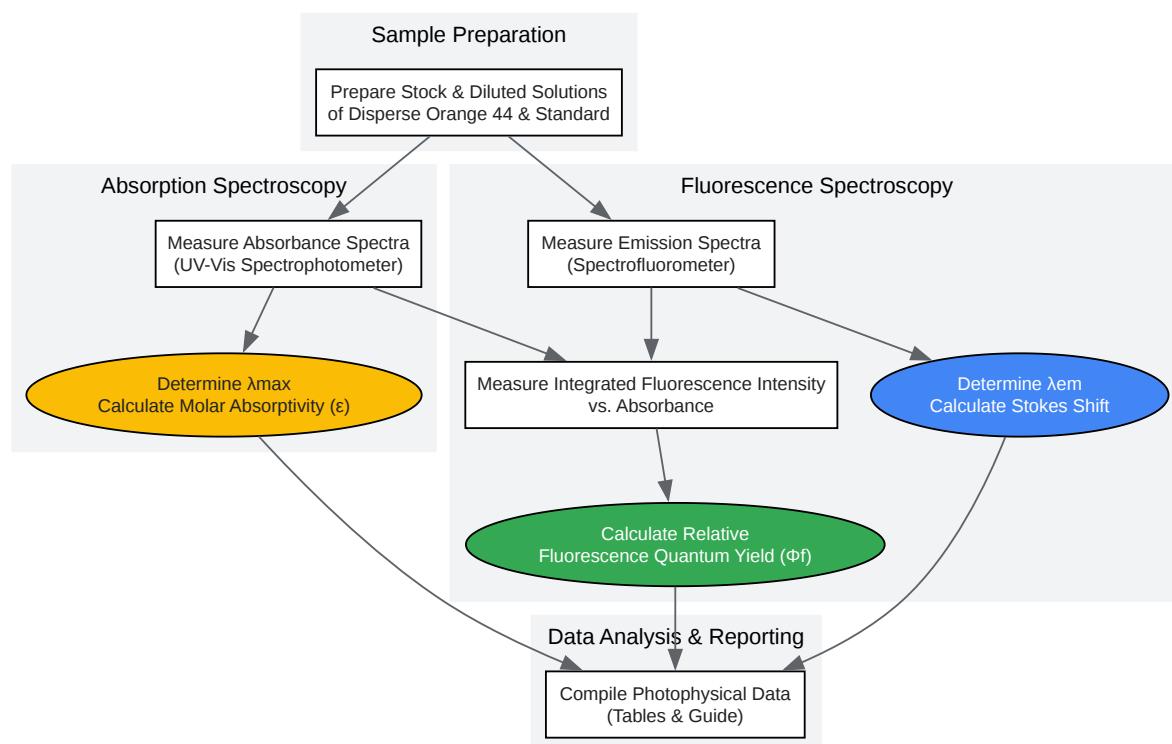
$$\Phi_{f, \text{sample}} = \Phi_{f, \text{std}} \times (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) \times (\eta^2_{\text{sample}} / \eta^2_{\text{std}})$$

where $\Phi_{f, \text{std}}$ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Experimental and Data Analysis Workflows

Photophysical Characterization Workflow

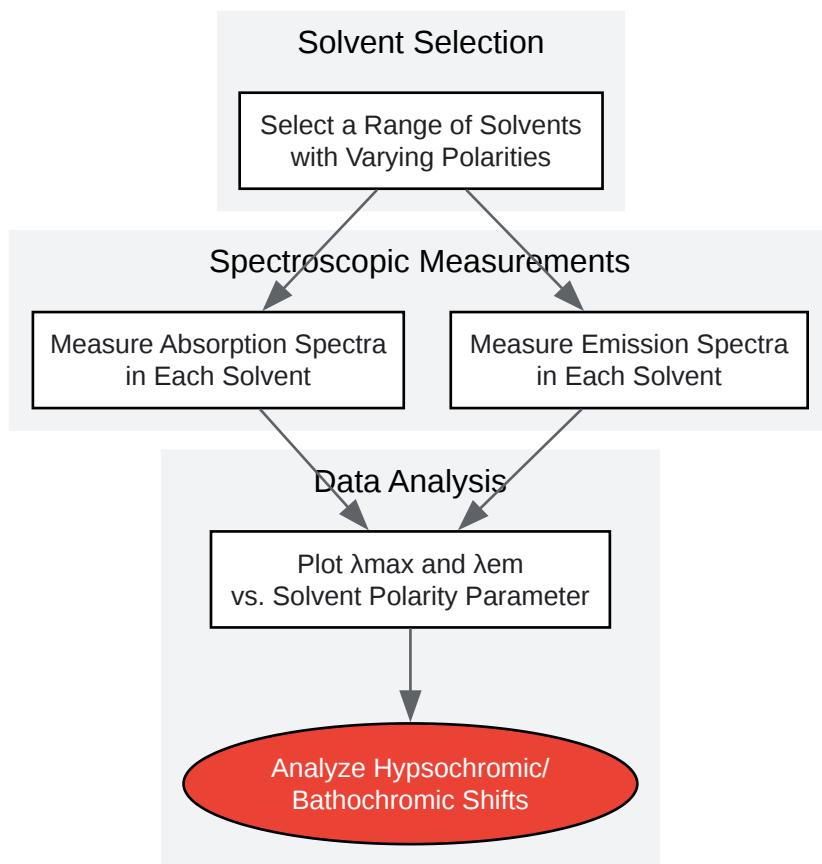
The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent dye like **Disperse Orange 44**.

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Caption: Workflow for Photophysical Characterization.

Logical Relationship for Solvatochromism Study

The study of solvatochromism involves systematically varying the solvent and observing the resulting changes in the spectral properties of the dye.



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Caption: Logical Flow for a Solvatochromism Study.

Conclusion

Disperse Orange 44 is a fluorescent monoazo dye with potential applications beyond the textile industry. A thorough understanding of its photophysical properties is essential for exploring these applications. This guide has outlined the key photophysical parameters of interest and provided detailed experimental protocols for their measurement. While specific quantitative data for **Disperse Orange 44** remains to be fully documented in accessible literature, the methodologies and workflows presented here provide a solid framework for researchers to characterize this and other similar fluorescent dyes. Future experimental work is needed to populate the data tables and provide a more complete picture of the photophysical behavior of **Disperse Orange 44**.

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